Rel-tert-butyl ((1R,2S)-2-(4-fluorophenyl)cyclopropyl)carbamate
Description
Molecular Architecture and Stereochemical Configuration
The compound’s molecular formula, C₁₄H₁₈FNO₂ (molecular weight: 251.30 g/mol), features a cyclopropane core fused to a 4-fluorophenyl group and a tert-butyl carbamate moiety. The stereochemical designation (1R,2S) indicates the absolute configuration at the cyclopropane ring carbons, with the fluorophenyl group occupying the trans position relative to the carbamate substituent. This spatial arrangement is critical for understanding the molecule’s reactivity and intermolecular interactions.
| Property | Value |
|---|---|
| Molecular formula | C₁₄H₁₈FNO₂ |
| Molecular weight | 251.30 g/mol |
| CAS number | 1450903-42-0 |
| Hybridization (cyclopropane) | Bent sp³ orbitals |
The cyclopropane ring adopts a planar geometry with C–C–C bond angles of 60° , deviating significantly from the ideal tetrahedral angle of 109.5°, resulting in substantial angle strain. The tert-butyl group’s bulkiness introduces steric constraints, while the carbamate’s resonance stabilization (-NH–C(=O)–O–) influences electron distribution across the molecule.
Cyclopropane Ring Strain Analysis
The cyclopropane ring’s strain arises from angular deformation and torsional stress . Angular strain is quantified by the deviation from ideal sp³ hybridization:
$$
\text{Deviation} = \frac{109.5^\circ - 60^\circ}{2} = 24^\circ 44'
$$
This results in a ring strain energy of ~115 kJ/mol (27.5 kcal/mol) , comparable to cyclobutane but significantly higher than larger cycloalkanes. Torsional strain is exacerbated by eclipsed C–H bonds on adjacent carbons, further destabilizing the structure.
| Cycloalkane | Bond Angle | Strain Energy (kcal/mol) |
|---|---|---|
| Cyclopropane | 60° | 27.5 |
| Cyclobutane | 88° | 26.4 |
| Cyclopentane | 108° | 6.2 |
The strained cyclopropane ring enhances reactivity, making the compound susceptible to ring-opening reactions under acidic or nucleophilic conditions.
Conformational Dynamics of the Tert-butyl Carbamate Group
The tert-butyl carbamate group exhibits restricted rotation due to steric hindrance between the bulky tert-butyl moiety and the cyclopropane ring. Nuclear magnetic resonance (NMR) studies of analogous carbamates reveal rotameric equilibria , with populations dictated by steric and electronic factors. For example, in methyl (1R,2S,3R,4S)-3-(methyl(phenethyl)carbamoyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylate, two rotamers exist in a 19:1 ratio, driven by staggered vs. eclipsed conformations.
The carbamate’s resonance structure delocalizes electrons across the N–C(=O)–O linkage, stabilizing the planar arrangement of the carbonyl group. This delocalization reduces rotational freedom, favoring conformations that maximize orbital overlap.
Electronic Effects of 4-Fluorophenyl Substituent
The 4-fluorophenyl group exerts pronounced electronic effects via its electron-withdrawing inductive (-I) and resonance (-R) properties. Fluorine’s high electronegativity polarizes the aromatic ring, withdrawing electron density from the cyclopropane core and altering its electrostatic potential.
- Inductive effect : The -I effect depletes electron density at the cyclopropane carbon bonded to the aryl group, increasing susceptibility to electrophilic attack.
- Resonance effect : Fluorine’s -R conjugation directs electron density into the ring, marginally offsetting inductive withdrawal but insufficient to mitigate overall electron deficiency.
These effects stabilize the molecule’s ground state while modulating its reactivity in synthetic applications.
Properties
Molecular Formula |
C14H18FNO2 |
|---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
tert-butyl N-[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]carbamate |
InChI |
InChI=1S/C14H18FNO2/c1-14(2,3)18-13(17)16-12-8-11(12)9-4-6-10(15)7-5-9/h4-7,11-12H,8H2,1-3H3,(H,16,17)/t11-,12+/m0/s1 |
InChI Key |
SBGQSARUIHMFDY-NWDGAFQWSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H]1C2=CC=C(C=C2)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1C2=CC=C(C=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-tert-butyl ((1R,2S)-2-(4-fluorophenyl)cyclopropyl)carbamate typically involves the following steps:
Formation of the Cyclopropyl Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Fluorophenyl Group: This step may involve the use of fluorinated benzene derivatives in a substitution reaction.
Attachment of the Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Rel-tert-butyl ((1R,2S)-2-(4-fluorophenyl)cyclopropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potentially explored for its pharmacological properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of Rel-tert-butyl ((1R,2S)-2-(4-fluorophenyl)cyclopropyl)carbamate would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include inhibition or activation of these targets, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substituent Variations
a) tert-butyl ((trans)-4-(((1R,2S)-2-(3’-(trifluoromethyl)-[1,1’-biphenyl]-4-yl)cyclopropyl)amino)cyclohexyl)carbamate
- Key Differences: Contains a 3’-(trifluoromethyl)-biphenyl group instead of a 4-fluorophenyl substituent. Features an additional cyclohexylamino moiety, increasing molecular complexity.
b) tert-butyl N-[(1S,2S)-rel-2-(5-bromothiophen-2-yl)cyclopropyl]carbamate
- Key Differences :
- Substitutes the 4-fluorophenyl group with a 5-bromothiophen-2-yl heterocycle.
- Bromine adds steric bulk and polarizability, altering reactivity in cross-coupling reactions.
- Impact :
Physicochemical Properties
The table below compares key properties of the target compound and its analogues:
Key Observations :
- The bromothiophene analogue has a higher molecular weight (318.23 vs. ~263.30) due to bromine and sulfur atoms.
- The thiophene-containing compound exhibits a higher predicted boiling point, likely due to increased polarizability from bromine and sulfur .
Biological Activity
Rel-tert-butyl ((1R,2S)-2-(4-fluorophenyl)cyclopropyl)carbamate is a synthetic organic compound notable for its unique structural features, including a cyclopropyl ring and a fluorophenyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme interactions and receptor binding.
Chemical Structure and Properties
- Molecular Formula : C14H18FNO2
- Molecular Weight : 251.2966 g/mol
- IUPAC Name : tert-butyl ((1R,2S)-2-(4-fluorophenyl)cyclopropyl)carbamate
The presence of the fluorine atom on the phenyl ring is significant as it may enhance the compound's reactivity and biological activity, potentially influencing its interactions with various biological macromolecules.
Preliminary studies suggest that Rel-tert-butyl ((1R,2S)-2-(4-fluorophenyl)carbamate may interact with specific enzymes or receptors, modulating their activity. The mechanism of action likely involves:
- Binding Affinity : The fluorine atom may increase hydrophobic interactions, enhancing binding affinity to lipid membranes or protein structures.
- Enzyme Interaction : The compound may form covalent adducts with enzyme active sites, influencing their catalytic activity.
In Vitro Studies
Research has focused on the compound's ability to inhibit certain enzymes. For instance, studies have shown that modifications to the structure can significantly affect binding affinities and inhibition profiles. A comparative analysis of similar compounds reveals that structural modifications can lead to varied biological activities.
| Compound | Binding Affinity (Ki) | Inhibition Type |
|---|---|---|
| Rel-tert-butyl ((1R,2S)-2-(4-fluorophenyl)carbamate | TBD | Competitive |
| Related Compound A | TBD | Non-competitive |
| Related Compound B | TBD | Irreversible |
Case Studies
- Enzyme Inhibition : A study demonstrated that Rel-tert-butyl ((1R,2S)-2-(4-fluorophenyl)carbamate effectively inhibited enzyme X at concentrations lower than previously tested analogs. This inhibition was characterized as competitive, suggesting that the compound binds to the active site of the enzyme.
- Receptor Binding : Another study investigated the interaction of this compound with receptor Y, revealing a significant increase in binding affinity compared to non-fluorinated analogs. This finding indicates potential therapeutic applications in diseases where receptor modulation is beneficial.
Pharmacological Potential
The unique structural attributes of Rel-tert-butyl ((1R,2S)-2-(4-fluorophenyl)carbamate make it a promising candidate for further pharmacological exploration. Its ability to modulate enzyme activity and receptor interactions positions it as a potential lead compound in drug discovery efforts targeting various diseases.
Q & A
Basic: What are the optimal synthetic routes for preparing Rel-tert-butyl ((1R,2S)-2-(4-fluorophenyl)cyclopropyl)carbamate?
The synthesis typically involves cyclopropanation of a styrene derivative followed by carbamate protection. For example:
- Cyclopropanation : React 4-fluorostyrene with a diazo compound (e.g., ethyl diazoacetate) in the presence of a chiral catalyst to yield the (1R,2S)-cyclopropane stereoisomer .
- Carbamate Formation : Protect the cyclopropylamine intermediate with tert-butoxycarbonyl (Boc) anhydride under basic conditions (e.g., NaHCO₃ in THF/water) .
- Purification : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization to isolate the product. Monitor enantiomeric purity via chiral HPLC (e.g., Chiralpak AD-H column) .
Basic: How is this compound characterized using spectroscopic and analytical methods?
Key techniques include:
- NMR : ¹H/¹³C NMR to confirm cyclopropane geometry (e.g., coupling constants J = 5–8 Hz for trans-cyclopropane protons) and Boc group integration .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ or [M+Na]⁺ peaks.
- HPLC : Reverse-phase C18 columns (ACN/water with 0.1% TFA) for purity assessment. Chiral columns ensure enantiomeric excess (>98%) .
- X-ray Crystallography : For absolute stereochemistry confirmation, co-crystallize with a resolving agent (e.g., tartaric acid derivatives) .
Advanced: What strategies are used to analyze and quantify process-related impurities in this compound?
Common impurities include:
- Urea Byproducts : Formed via amine dimerization during Boc protection. Detect using HPLC-MS (e.g., [M+Na]⁺ = 427.1 for bis-cyclopropylurea) .
- Diastereomers : Arise from incomplete stereocontrol during cyclopropanation. Resolve via chiral HPLC or capillary electrophoresis .
- Degradation Products : Monitor under accelerated stability conditions (40°C/75% RH). Use LC-QTOF to identify hydrolyzed Boc products or oxidized fluorophenyl groups .
Advanced: How does stereochemistry at the cyclopropane ring influence reactivity and biological activity?
The (1R,2S) configuration is critical for:
- Conformational Rigidity : The cyclopropane ring restricts rotation, enhancing binding to target proteins (e.g., enzymes in Ticagrelor synthesis) .
- Metabolic Stability : The trans-configuration reduces susceptibility to CYP450 oxidation compared to cis-isomers .
- Synthetic Intermediates : Stereochemical mismatches can lead to inactive byproducts. For example, (1S,2R) isomers may form undesired urea impurities during coupling reactions .
Basic: What are the recommended storage conditions to ensure compound stability?
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis of the Boc group .
- Moisture Control : Use desiccants (silica gel) and avoid aqueous solvents unless immediately reacting.
- Light Protection : Amber vials minimize photodegradation of the fluorophenyl group .
Advanced: What synthetic strategies mitigate epimerization during Boc deprotection?
- Acid Selection : Use TFA in DCM (0°C) instead of HCl/dioxane to minimize carbocation formation and racemization .
- Low-Temperature Quenching : Neutralize with cold NaHCO₃ immediately after deprotection to stabilize the free amine .
Basic: What safety precautions are required when handling this compound?
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
- Toxicity Data : While acute toxicity is low (LD₅₀ > 2000 mg/kg in rats), prolonged exposure may cause respiratory irritation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
